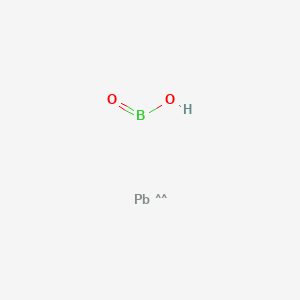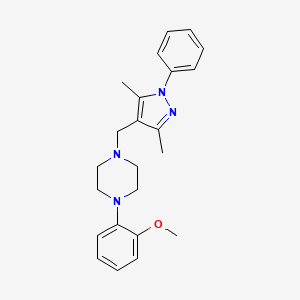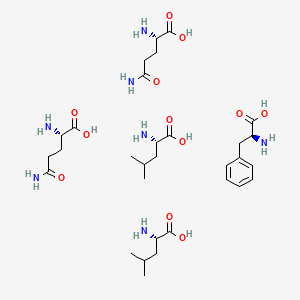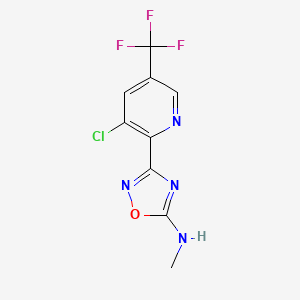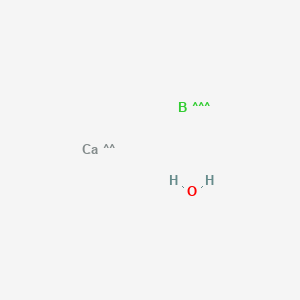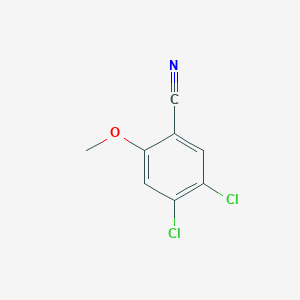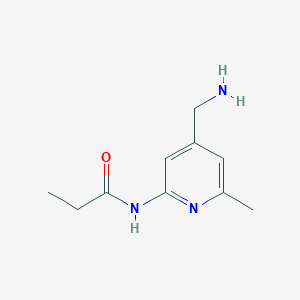
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a nitroanilino group, and an oxopentanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. One common synthetic route involves the following steps:
- Protection of the amino group using a suitable protecting group.
- Formation of the peptide bond between the protected amino acid and the nitroanilino derivative.
- Deprotection of the amino group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, pH, and solvent choice.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative.
Aplicaciones Científicas De Investigación
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with proteins and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (4S)-4-amino-5-(2-aminoethyl)amino-pentanoic acid
- N-(4-nitrophenyl)-2-aminoacetamide
- 5-oxopentanoic acid derivatives
Uniqueness
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C13H16N4O6 |
|---|---|
Peso molecular |
324.29 g/mol |
Nombre IUPAC |
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16N4O6/c14-7-11(18)16(10(13(15)21)5-6-12(19)20)8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H2,15,21)(H,19,20)/t10-/m0/s1 |
Clave InChI |
AQYCNMRBXQDSAY-JTQLQIEISA-N |
SMILES isomérico |
C1=CC(=CC=C1N([C@@H](CCC(=O)O)C(=O)N)C(=O)CN)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1N(C(CCC(=O)O)C(=O)N)C(=O)CN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


